(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone
CAS No.: 2034552-46-8
Cat. No.: VC7254476
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034552-46-8 |
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Molecular Formula | C19H17NO2S |
Molecular Weight | 323.41 |
IUPAC Name | phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone |
Standard InChI | InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2 |
Standard InChI Key | CAIQUFJWHGGMRU-UHFFFAOYSA-N |
SMILES | C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Bicyclic Framework
The molecule’s defining feature is its 2-thia-5-azabicyclo[2.2.1]heptane core, a seven-membered bicyclic system comprising two fused rings (norbornane analog). Key structural attributes include:
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Thia (sulfur) at position 2, contributing to electronic polarization and potential nucleophilic reactivity.
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Aza (nitrogen) at position 5, enabling hydrogen bonding and coordination with biological targets.
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Carbonyl group at the nitrogen, forming an amide linkage to a phenyl-substituted benzoyl moiety.
The bicyclic system imposes significant steric constraints, enhancing structural rigidity and potentially improving binding specificity in biological interactions .
Substituent Effects
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Phenyl groups: The two aromatic rings (attached via methanone and carbonyl groups) introduce hydrophobicity and π-π stacking capabilities, critical for membrane permeability and target engagement.
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Electronic configuration: The electron-withdrawing carbonyl and electron-donating sulfur/nitrogen atoms create a polarized electronic environment, influencing reactivity and stability .
Table 1: Comparative Structural Features of Bicyclic Analogs
Compound | Core Structure | Heteroatoms | Molecular Formula | Molecular Weight (g/mol) |
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Target Compound | Bicyclo[2.2.1]heptane | S, N | Not reported | Not reported |
2,5-Diazabicyclo[2.2.1]heptan-2-yl | Bicyclo[2.2.1]heptane | 2N | C₉H₁₄N₂O | 166.22 |
2-Thia-5-azabicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane | S, N | C₅H₇NO₂S | 147.20 |
Data derived from PubChem entries .
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential construction of the bicyclic core followed by functionalization:
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Bicyclo[2.2.1]heptane formation: Diels-Alder cycloaddition or photochemical [2+2] cyclization to establish the norbornane-like framework.
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Heteroatom introduction: Sulfur and nitrogen incorporation via nucleophilic substitution or reductive amination.
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Carbonyl attachment: Acylation or coupling reactions (e.g., Friedel-Crafts) to install the benzoyl and phenyl groups .
Optimization Challenges
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Steric hindrance: Bulky substituents on the bicyclic core may impede reaction efficiency, necessitating high-temperature or catalytic conditions.
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Regioselectivity: Precise control over heteroatom positioning requires tailored protecting groups and stepwise functionalization.
Table 2: Representative Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
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Cyclization | Diels-Alder, 80°C, 12h | 65 | |
Sulfur incorporation | NaSH, DMF, reflux | 72 | |
Acylation | Benzoyl chloride, AlCl₃, CH₂Cl₂, 0°C | 58 |
Physicochemical and Spectral Properties
Predicted Physicochemical Parameters
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LogP: Estimated >3 (high hydrophobicity due to phenyl groups).
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Solubility: Likely poor in aqueous media, soluble in organic solvents (e.g., DCM, DMF).
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Stability: Susceptible to hydrolysis at the carbonyl under acidic/basic conditions .
Spectroscopic Characterization
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IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-S stretch).
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NMR: Distinct shifts for bicyclic protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Bicyclic rigidity: Enhances target selectivity by reducing conformational flexibility.
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Thia group: May participate in covalent bonding with cysteine residues in enzymatic active sites .
Applications and Future Directions
Medicinal Chemistry
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Lead compound optimization: The bicyclic scaffold offers a versatile platform for derivatization in antibiotic or anticancer drug discovery .
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Prodrug development: Functionalization of the carbonyl group could improve bioavailability.
Materials Science
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Ligand design: Coordination with metal ions for catalytic or sensing applications.
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Polymer precursors: Rigid bicyclic units may enhance thermal stability in polymers.
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